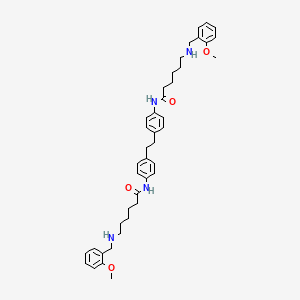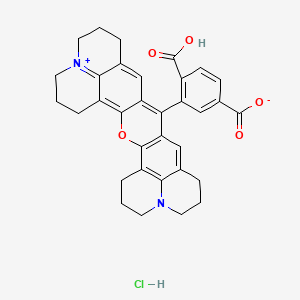
6-ROX (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-ROX (hydrochloride) is synthesized through a series of chemical reactions involving the modification of rhodamine derivatives. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 6-ROX (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound. The final product is purified through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-ROX (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of 6-ROX (hydrochloride) with modified functional groups, which can be used for different applications in scientific research .
Wissenschaftliche Forschungsanwendungen
6-ROX (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in labeling oligonucleotides for DNA sequencing and FRET imaging.
Medicine: Utilized in diagnostic procedures to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-ROX (hydrochloride) involves its ability to absorb light at a specific wavelength (568 nm) and emit fluorescence at the same wavelength. This property makes it an effective fluorescent marker for detecting and quantifying biomolecules. The compound interacts with molecular targets through covalent bonding, allowing it to label specific sites on oligonucleotides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Carboxyfluorescein (6-FAM): Another fluorescent dye used for similar applications but with different excitation and emission wavelengths.
Tetramethylrhodamine (TAMRA): A rhodamine derivative with distinct spectral properties.
Rhodamine B: A widely used fluorescent dye with different chemical properties compared to 6-ROX (hydrochloride).
Uniqueness
6-ROX (hydrochloride) is unique due to its specific excitation and emission wavelengths, making it highly suitable for FRET imaging and automated DNA sequencing. Its stability and reactivity with amine groups further enhance its utility in various scientific applications .
Eigenschaften
Molekularformel |
C33H31ClN2O5 |
|---|---|
Molekulargewicht |
571.1 g/mol |
IUPAC-Name |
4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C33H30N2O5.ClH/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);1H |
InChI-Schlüssel |
HYKDMQKZQYLGAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
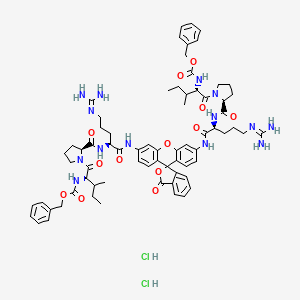
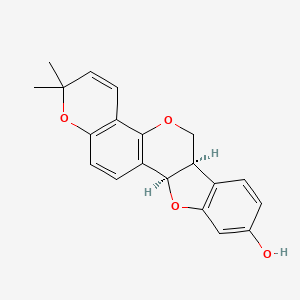
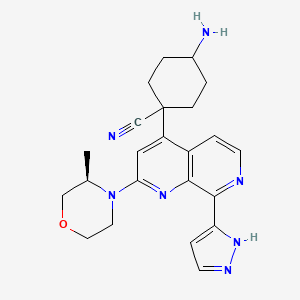
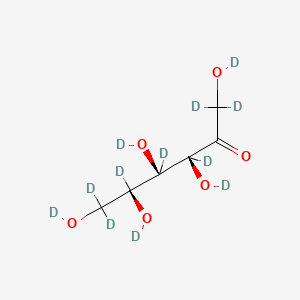
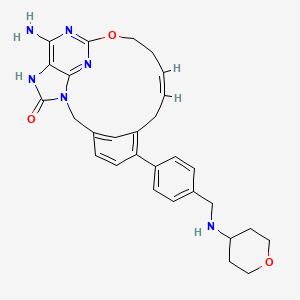
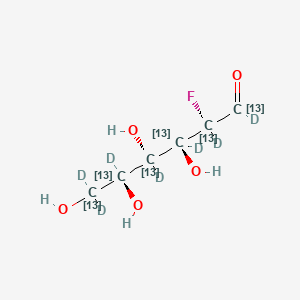

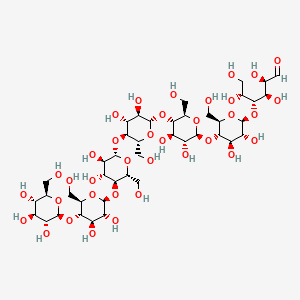
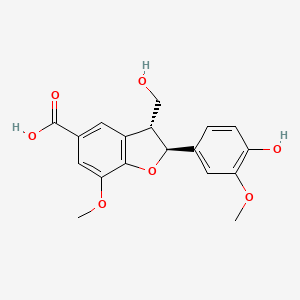
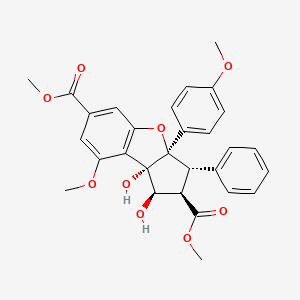
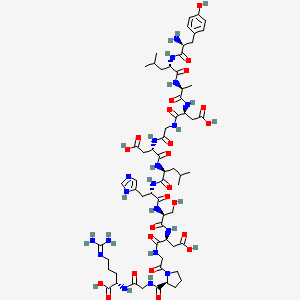
furan-6-yl] nitrate](/img/structure/B12391928.png)
